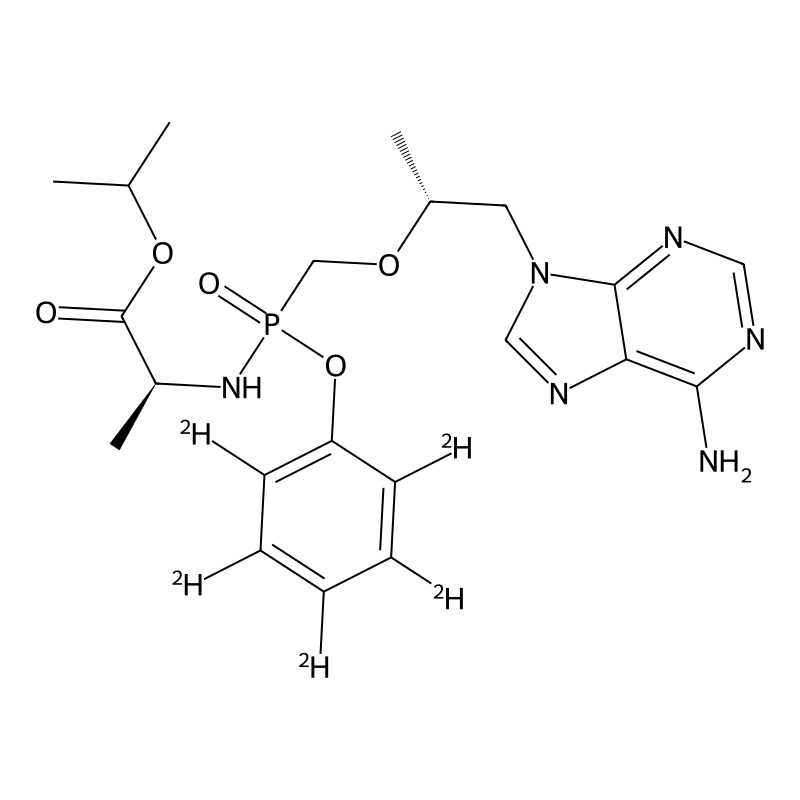

Tenofovir Alafenamide-D5 (diastereomers)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

Tenofovir Alafenamide-D5 (diastereomers), also known as GS 7171-d5 or by its chemical structure, plays a role in scientific research as a deuterium-labeled isotopomer of Tenofovir Alafenamide (TAF). Isotopomers are molecules with the same number of protons and electrons but differing numbers of neutrons. In this case, the D5 portion indicates five deuterium atoms (heavy isotopes of hydrogen) replacing five hydrogen atoms in the TAF molecule.

Scientists synthesize Tenofovir Alafenamide-D5 to study its properties and behavior compared to the non-deuterated TAF. This allows researchers to:

- Trace and quantify TAF in biological samples through mass spectrometry techniques. Deuterium labeling creates a distinct mass signal, making it easier to distinguish TAF from other compounds in complex biological matrices .

- Investigate the metabolic pathway of TAF by observing the incorporation and elimination of deuterium atoms during various metabolic processes .

Preclinical Studies:

Tenofovir Alafenamide-D5 finds application in preclinical studies to evaluate the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug effects) properties of TAF. By using the deuterated form, researchers can distinguish the labeled TAF from any endogenous metabolites present in the test organism, leading to more accurate data analysis.

For example, researchers might use Tenofovir Alafenamide-D5 to:

- Measure TAF's absorption and distribution in various tissues after administration to animals .

- Evaluate the effect of TAF on specific enzymes or biological processes by monitoring changes in deuterium enrichment within targeted molecules .

Clinical Research:

While Tenofovir Alafenamide-D5 itself is not used as a therapeutic agent, it can be employed in clinical research to support the development and evaluation of TAF-based drugs.

Here are some potential applications:

- Investigate the drug-drug interaction potential of TAF by co-administering Tenofovir Alafenamide-D5 with other medications and monitoring their combined effects .

- Study the pharmacokinetics of TAF in specific patient populations, such as individuals with impaired renal function, to optimize dosing regimens .

Tenofovir Alafenamide-D5 (diastereomers) is a stable isotope-labeled derivative of Tenofovir Alafenamide, which is a nucleotide reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. The chemical formula for Tenofovir Alafenamide-D5 is C21H29N6O5P, and it features five deuterium atoms, which serve as tracers in pharmacokinetic studies and metabolic research. This compound is characterized by its enhanced bioavailability compared to its predecessor, Tenofovir Disoproxil Fumarate, due to its ability to be more effectively absorbed and activated within cells .

The primary chemical reaction involving Tenofovir Alafenamide-D5 includes hydrolysis followed by phosphorylation. Upon administration, Tenofovir Alafenamide-D5 undergoes hydrolysis via carboxylesterase-1 to yield Tenofovir, which is then phosphorylated to form the active metabolite, Tenofovir diphosphate. This metabolite inhibits viral replication by disrupting the reverse transcription process critical for HIV and HBV .

In the presence of ethanol, studies have shown that the hydrolysis rate may be affected, leading to decreased formation of the active metabolite. This interaction underscores the importance of considering metabolic pathways when evaluating drug efficacy and safety .

Tenofovir Alafenamide-D5 exhibits potent antiviral activity against both HIV and HBV. Its mechanism involves competitive inhibition of viral reverse transcriptase, thereby preventing viral replication. The compound's unique structure allows for effective intracellular accumulation of Tenofovir diphosphate, enhancing its therapeutic efficacy while minimizing renal toxicity—a common side effect associated with older formulations of Tenofovir .

The synthesis of Tenofovir Alafenamide-D5 typically involves several steps:

- Starting Materials: The synthesis begins with the appropriate nucleotide precursors.

- Deuteration: Incorporation of deuterium atoms can be achieved using deuterated solvents or reagents during key synthetic steps.

- Formation of Phosphate Ester: The phosphate group is introduced through a series of phosphorylation reactions.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the isolation of the desired diastereomers.

The synthesis must be carefully controlled to maintain the integrity of the deuterium labeling while achieving high yields .

Tenofovir Alafenamide-D5 is primarily utilized in pharmacokinetic studies and clinical research to trace drug metabolism and distribution within biological systems. Its stable isotope labeling allows researchers to accurately quantify drug levels in plasma and tissues, facilitating better understanding of dosing regimens and potential interactions with other substances . Additionally, it serves as a valuable tool in developing new therapeutic strategies against HIV and HBV.

Research has indicated that interactions between Tenofovir Alafenamide-D5 and other substances can significantly impact its metabolism. For instance, alcohol consumption has been shown to interfere with the hydrolysis process mediated by carboxylesterase-1, leading to reduced efficacy due to lower concentrations of the active metabolite . Other studies have explored potential interactions with co-administered antiretroviral therapies and their effects on pharmacokinetics.

Tenofovir Alafenamide-D5 can be compared with several similar compounds in terms of structure and biological activity:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Tenofovir Disoproxil Fumarate | Nucleotide analogue | Antiviral against HIV and HBV | Higher renal toxicity; less effective absorption |

| Emtricitabine | Nucleoside analogue | Antiviral against HIV | Non-phosphorylated; requires three-step activation |

| Adefovir Dipivoxil | Nucleotide analogue | Antiviral against HBV | Requires higher dosing; nephrotoxic |

| Lamivudine | Nucleoside analogue | Antiviral against HIV | Lower resistance profile; less potent than others |

Tenofovir Alafenamide-D5 stands out due to its improved bioavailability and reduced renal toxicity compared to Tenofovir Disoproxil Fumarate, making it a preferred choice in modern antiviral therapies .

Molecular Formula and Weight

Tenofovir Alafenamide-D5 (diastereomers) has a molecular formula of C21H24D5N6O5P, with a molecular weight of 481.5 g/mol [1] [2] [3]. The incorporation of five deuterium atoms replaces five hydrogen atoms in the phenoxy group of the parent compound, Tenofovir Alafenamide (C21H29N6O5P, 476.46 g/mol) [4]. This isotopic substitution increases the molecular weight by approximately 5 atomic mass units, a critical distinction for mass spectrometry-based analytical applications [2].

Table 1: Molecular Comparison with Non-Deuterated Analog

| Property | Tenofovir Alafenamide-D5 | Tenofovir Alafenamide |

|---|---|---|

| Molecular Formula | C21H24D5N6O5P | C21H29N6O5P |

| Molecular Weight (g/mol) | 481.5 | 476.46 |

| Deuterium Positions | Phenoxy ring (2,3,4,5,6) | N/A |

Structural Characteristics and Functional Groups

The compound features a phosphonamidate core linked to a purine nucleoside analog through an ether bond [1]. Key functional groups include:

- Phosphonamidate ester: Facilitates prodrug activation via intracellular hydrolysis [4] [7].

- L-alanine isopropyl ester: Enhances lipophilicity and cellular uptake [3].

- 6-aminopurine moiety: Binds competitively to viral polymerases [6].

The deuterated phenoxy group (C6D5O) replaces the non-deuterated aromatic ring, altering vibrational frequencies and bond strengths without affecting the overall electronic structure [1] [3]. The SMILES notation, CC@@HCN2C=NC3=C(N)N=CN=C23, highlights the stereospecific deuterium placement [3].

Deuterium Incorporation Pattern

Deuterium atoms are uniformly distributed at the 2,3,4,5,6 positions of the phenoxy ring, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [1] [2]. This substitution pattern minimizes isotopic scrambling during synthesis and ensures metabolic stability in the aromatic moiety [3]. The deuterium’s kinetic isotope effect (KIE) reduces oxidative metabolism at the phenoxy site, potentially prolonging the compound’s half-life in analytical matrices [2].

Stereochemical Configuration

Tenofovir Alafenamide-D5 exists as a mixture of diastereomers due to chiral centers at the phosphorus atom (R configuration) and the L-alanine moiety (S configuration) [1] [5]. The (2R,2S) stereochemistry is critical for binding to viral polymerases, as mirrored in the non-deuterated analog [5] [6]. Deuterium incorporation does not alter the stereoelectronic environment of the active sites, preserving the compound’s affinity for target enzymes [1] [3].

Comparative Analysis with Non-Deuterated Analog

Structural and Functional Differences:

- Isotopic Composition: The D5 variant’s phenoxy group contains five deuteriums versus hydrogens in the parent compound [1] [4].

- Molecular Weight: +5.04 g/mol difference enables isotopic tracing in mass spectrometry [2] [3].

- Metabolic Stability: Deuterium reduces CYP450-mediated oxidation at the phenoxy ring, as observed in vitro [6] [7].

Table 2: Functional Group Comparison

| Group | Tenofovir Alafenamide-D5 | Tenofovir Alafenamide |

|---|---|---|

| Phenoxy Ring | C6D5O | C6H5O |

| Phosphonamidate Core | Identical | Identical |

| Ester Linkage | Isopropyl-L-alanine | Isopropyl-L-alanine |

The non-deuterated analog exhibits a slightly lower logP value (1.8 vs. 1.9 for the D5 form), reflecting deuterium’s minor hydrophobic contribution [1] [4]. Both compounds share identical antiviral mechanisms, with deuterium enhancing analytical utility without altering pharmacological targeting [6] [7].

Tenofovir Alafenamide-D5 exhibits complex stereochemical properties due to the presence of multiple chiral centers within its molecular structure. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other [2]. These diastereomers arise from the three distinct stereogenic centers present in the molecule: two carbon-based chiral centers and one phosphorus-based chiral center .

The diastereomeric nature of Tenofovir Alafenamide-D5 significantly influences its physical and chemical properties. Research has demonstrated that different diastereomers exhibit distinct thermodynamic stability profiles and retention behaviors during analytical separation [3] [4]. The formation of ternary complexes with different spatial configurations leads to variations in chromatographic behavior, which forms the basis for their analytical separation and determination [3] [4].

Industrial synthesis of Tenofovir Alafenamide-D5 typically results in diastereomeric mixtures, with the bioactive Sp-diastereomer being the primary target for pharmaceutical applications . The diastereomeric ratio in commercial preparations can vary depending on the synthetic methodology employed, necessitating careful analytical control to ensure product quality and consistency [5] [6].

The deuterium substitution at the phenyl ring (2,3,4,5,6-pentadeutero positions) does not directly create additional stereogenic centers but can influence the overall molecular properties through isotope effects [7] [8]. This deuteration enhances metabolic stability by creating stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, thereby affecting the compound's pharmacokinetic profile [9].

Stereogenic Centers

Tenofovir Alafenamide-D5 contains three stereogenic centers that contribute to its complex stereochemical architecture. The first stereogenic center is located at carbon C11, which is part of the alanine moiety attached to the phosphorus atom [10]. This carbon center adopts the S-configuration in the biologically active form of the compound.

The second stereogenic center resides at carbon C15, which is positioned within the propyl chain connecting to the adenine base [10]. This center exhibits the R-configuration in the pharmaceutically relevant diastereomer. The spatial arrangement around this carbon center significantly influences the compound's ability to interact with target enzymes and cellular transport mechanisms.

The third and most critical stereogenic center is located at the phosphorus atom (P30) [10] [11]. Phosphorus chirality represents a unique aspect of organophosphorus compounds, where the phosphorus atom is bonded to four different substituents in a tetrahedral arrangement [11] [12]. In Tenofovir Alafenamide-D5, the phosphorus center can adopt either the Sp or Rp configuration, with the Sp-diastereomer demonstrating superior biological activity [10] [5].

The presence of multiple stereogenic centers results in eight theoretical stereoisomers (2³ = 8), though industrial synthesis focuses on isolating and purifying specific diastereomers with optimal therapeutic properties [2]. The stereochemical complexity necessitates sophisticated analytical methods for characterization and quality control of pharmaceutical preparations.

Phosphorus Chirality in Tenofovir Alafenamide-D5

Phosphorus chirality represents a fundamental aspect of Tenofovir Alafenamide-D5 stereochemistry, where the phosphorus atom serves as a stereogenic center due to its tetrahedral coordination environment [10] [11]. The phosphorus atom in this compound is covalently bonded to four distinct substituents: an oxygen atom from the phenoxy group, an oxygen atom from the propyl chain, a nitrogen atom from the alanine moiety, and a double-bonded oxygen atom [7] [8].

The two possible configurations at the phosphorus center are designated as Sp and Rp, following the Cahn-Ingold-Prelog priority rules adapted for phosphorus stereochemistry [10] [11]. The Sp-configuration (S-configuration at phosphorus) represents the pharmaceutically active form, while the Rp-configuration (R-configuration at phosphorus) exhibits significantly reduced biological activity [10] [5].

Phosphonoamidate prodrugs like Tenofovir Alafenamide-D5 exist in two stereochemical configurations specifically due to the presence of this stereocenter at the phosphorus atom [10]. The stereochemical configuration at phosphorus directly influences the compound's susceptibility to enzymatic hydrolysis by cathepsin A, which is the primary enzyme responsible for intracellular activation of the prodrug [10].

Research has demonstrated that cathepsin A exhibits strong stereospecificity, preferentially hydrolyzing the Sp-stereoisomers of tenofovir phosphonoamidate prodrugs [10]. This stereoselective metabolism explains the significantly enhanced antiviral activity observed with the Sp-diastereomer compared to its Rp counterpart. The correlation between antiretroviral activity and cathepsin A-mediated hydrolysis shows a strong relationship (r² = 0.71) for S-stereoisomers, while this correlation weakens substantially (r² = 0.34) when R-stereoisomers are included in the analysis [10].

Stereochemical Stability

The stereochemical stability of Tenofovir Alafenamide-D5 varies significantly depending on the specific stereogenic center and environmental conditions. The carbon-based stereogenic centers (C11 and C15) exhibit excellent configurational stability under normal storage and handling conditions [13] [14]. These centers maintain their stereochemical integrity throughout typical pharmaceutical processing and storage protocols.

The phosphorus stereogenic center demonstrates moderate stability under physiological conditions but can undergo configurational changes under specific circumstances [11] [12]. Pentacoordinate phosphorus compounds typically exhibit greater conformational flexibility compared to their tetracoordinate counterparts, potentially leading to pseudorotation and stereochemical equilibration [11].

Temperature plays a crucial role in stereochemical stability, with elevated temperatures potentially promoting stereochemical interconversion at the phosphorus center [11] [15]. Studies on related phosphine compounds have shown that configurational stability can be maintained for several hours at 100°C, suggesting reasonable thermal stability for pharmaceutical applications [15].

The deuterium substitution in Tenofovir Alafenamide-D5 contributes to enhanced overall molecular stability through the deuterium kinetic isotope effect [16] [9]. The stronger carbon-deuterium bonds (compared to carbon-hydrogen bonds) provide increased resistance to metabolic degradation, particularly through cytochrome P450-mediated pathways [9]. This isotopic stabilization helps maintain the integrity of the deuterated phenyl ring throughout the compound's lifecycle.

Storage conditions significantly influence stereochemical stability. The compound demonstrates optimal stability when stored under anhydrous conditions, as moisture can promote hydrolytic degradation pathways that may affect stereochemical integrity [2]. Temperature-controlled storage below ambient conditions further enhances long-term stereochemical stability.

Diastereomeric Ratio Determination Methods

Multiple analytical methodologies have been developed for the determination of diastereomeric ratios in Tenofovir Alafenamide-D5 preparations. High-Performance Liquid Chromatography (HPLC) represents the most widely employed technique, utilizing specialized column chemistries and mobile phase compositions to achieve adequate separation of diastereomers [4] [17].

Indirect Chiral Ligand Exchange Chromatography (ICLEC) has emerged as a particularly effective method for separating Tenofovir Alafenamide diastereomers [3] [4]. This technique employs L-phenylalanine as the chiral selective agent and copper(II) as the central metal ion, using a standard C18 column with a mobile phase consisting of 20 mM ammonium dihydrogen phosphate buffer (pH 4.0) and acetonitrile in a 79:21 ratio [3] [4]. The method achieves excellent linearity (R² > 0.9960) and recovery rates ranging from 98.2% to 106.9% [3] [4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity for diastereomer analysis [13] [17]. This method typically employs multiple reaction monitoring (MRM) mode under positive ionization conditions, enabling simultaneous quantification of different diastereomers with lower limits of quantification reaching 0.5 ng/mL in biological matrices [17].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy offers unique advantages for stereochemical analysis of phosphorus-containing diastereomers [18] [19]. This technique provides direct information about the electronic environment around the phosphorus atom, enabling discrimination between different stereoisomers based on chemical shift differences [18] [19]. Samples are typically analyzed in deuterated dimethyl sulfoxide (DMSO-d6), with silylation often employed to enhance spectral resolution [20].

Simulated Moving Bed (SMB) chromatography represents an advanced technique for large-scale separation and analysis of diastereomers [21] [5]. This continuous separation process offers advantages for industrial applications where high-throughput diastereomer separation is required [5].

Crystallization-based methods utilizing chiral resolving agents provide an alternative approach for diastereomer separation and analysis [21] [5] [6]. Common resolving agents include L-proline, D-phenylalanine, and tartaric acid derivatives, which form diastereomeric salts that can be separated through differential crystallization [21] [5] [6].